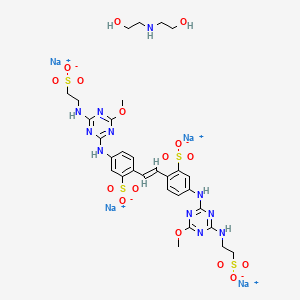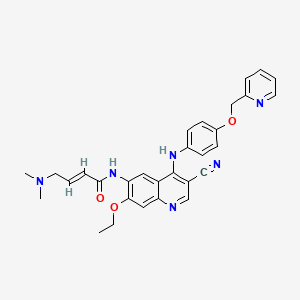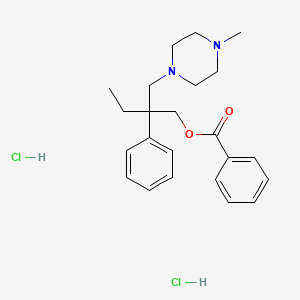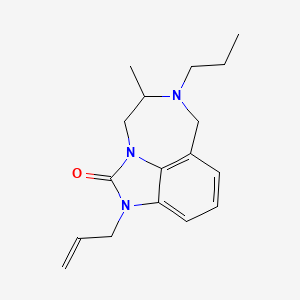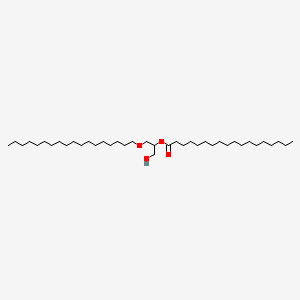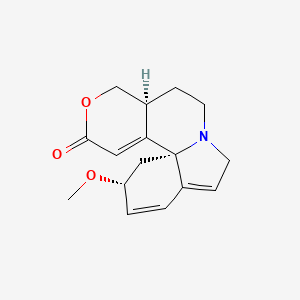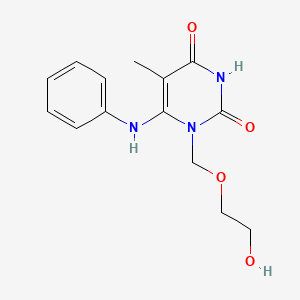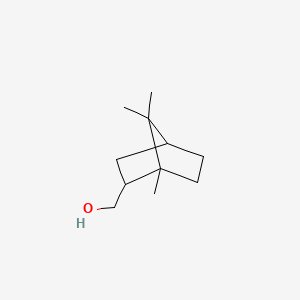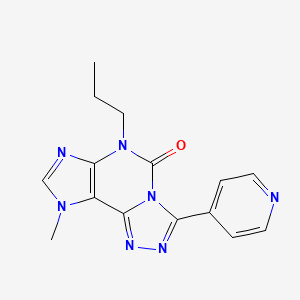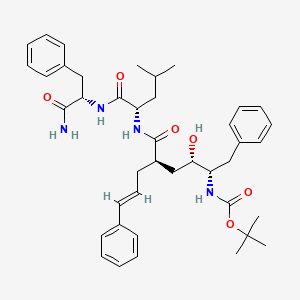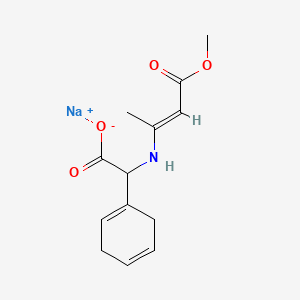
Occidentalol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Occidentalol is a sesquiterpene alcohol first isolated from the wood of Eastern white cedar (Thuja occidentalis L.) by Nakatsuka and Hirose . This compound has the molecular formula C15H24O and a melting point of 95°C . It is known for its interesting stereochemistry and has been the subject of various synthetic studies .
Preparation Methods
The synthesis of occidentalol involves several steps. One common method starts with (+)-dihydrocarvone, which undergoes a series of reactions to yield hydroxy ketone 7. This intermediate is then converted into this compound through a three-stage process . Another method involves the selective hydrogenation of natural this compound to obtain dihydrothis compound, followed by hydroboration and oxidation to yield the desired product
Chemical Reactions Analysis
Occidentalol undergoes various chemical reactions, including:
Common reagents used in these reactions include bispyridinechromium(VI) oxide, ethyl vinyl ketone, and hydrogen chloride in refluxing tetrahydrofuran . Major products formed include hydroxy ketone, dihydro derivatives, and hydroxy-enone .
Scientific Research Applications
Occidentalol has various scientific research applications:
Mechanism of Action
The exact mechanism of action of occidentalol is not well-understood. it is known to interact with various molecular targets and pathways. Its effects are likely mediated through its interactions with enzymes and receptors involved in metabolic processes . Further research is needed to elucidate the detailed molecular mechanisms.
Comparison with Similar Compounds
Occidentalol is similar to other sesquiterpene alcohols, such as dihydrocarvone and epi-carrisone . These compounds share similar structural features and undergo comparable chemical reactions. this compound is unique due to its specific stereochemistry and the distinct synthetic routes used to produce it .
Similar Compounds
- Dihydrocarvone
- Epi-carrisone
- Hydroxy-enone
This compound stands out for its well-defined stereochemistry and the complexity of its synthetic pathways, making it a valuable compound for research in organic chemistry and related fields .
Properties
CAS No. |
473-17-6 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-[(2R,4aR,8aS)-4a,8-dimethyl-2,3,4,8a-tetrahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H24O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h5-6,8,12-13,16H,7,9-10H2,1-4H3/t12-,13+,15+/m1/s1 |
InChI Key |
AMZWKSYAMHGGSR-IPYPFGDCSA-N |
Isomeric SMILES |
CC1=CC=C[C@@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C |
Canonical SMILES |
CC1=CC=CC2(C1CC(CC2)C(C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


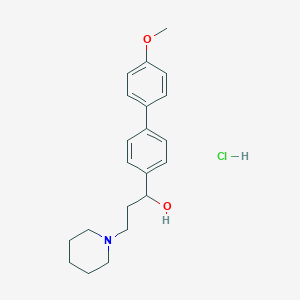
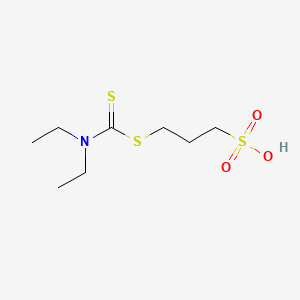
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
